molecular formula C20H24N4O B7063793 N-(5-cyclopentyl-2-methylpyrazol-3-yl)-2-(2-methyl-1H-indol-3-yl)acetamide

N-(5-cyclopentyl-2-methylpyrazol-3-yl)-2-(2-methyl-1H-indol-3-yl)acetamide

Cat. No.: B7063793
M. Wt: 336.4 g/mol
InChI Key: ZBJXXYNWOFFJHZ-UHFFFAOYSA-N
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Description

N-(5-cyclopentyl-2-methylpyrazol-3-yl)-2-(2-methyl-1H-indol-3-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(5-cyclopentyl-2-methylpyrazol-3-yl)-2-(2-methyl-1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-13-16(15-9-5-6-10-17(15)21-13)11-20(25)22-19-12-18(23-24(19)2)14-7-3-4-8-14/h5-6,9-10,12,14,21H,3-4,7-8,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJXXYNWOFFJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(=O)NC3=CC(=NN3C)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopentyl-2-methylpyrazol-3-yl)-2-(2-methyl-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable diketone with hydrazine or its derivatives.

    Cyclopentyl substitution: Introduction of the cyclopentyl group can be done via alkylation reactions.

    Indole synthesis: The indole moiety can be synthesized through Fischer indole synthesis or other established methods.

    Amide bond formation: The final step involves coupling the pyrazole and indole derivatives through an amide bond formation using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopentyl-2-methylpyrazol-3-yl)-2-(2-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the pyrazole or indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Medicine: Potential therapeutic agent for various diseases, subject to further research and clinical trials.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-cyclopentyl-2-methylpyrazol-3-yl)-2-(2-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in the biological pathways of interest. The exact mechanism would depend on the specific application and requires detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(5-cyclopentyl-2-methylpyrazol-3-yl)-2-(2-methyl-1H-indol-3-yl)acetamide: can be compared with other pyrazole or indole derivatives that have similar structures or biological activities.

Uniqueness

  • The unique combination of the pyrazole and indole moieties in this compound may confer distinct biological properties that are not observed in other similar compounds. This uniqueness can be explored through comparative studies and structure-activity relationship (SAR) analysis.

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